1-(5-Phenyl-2-thienyl)-1-propanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12OS |
|---|---|
Molecular Weight |
216.3g/mol |
IUPAC Name |
1-(5-phenylthiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C13H12OS/c1-2-11(14)13-9-8-12(15-13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
WHSCVUWMHJAJOB-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC=C(S1)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)C1=CC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 5 Phenyl 2 Thienyl 1 Propanone
Reactivity of the Ketone Carbonyl Group
The carbonyl group is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions and Transformations to Alcohols
The ketone carbonyl in 1-(5-phenyl-2-thienyl)-1-propanone is susceptible to nucleophilic attack, leading to the formation of corresponding alcohols. For instance, reduction with sodium borohydride (B1222165) in ethanol (B145695) converts the ketone to 3-chloro-1-(2-thienyl)-1-propanol. google.com This transformation is a critical step in the synthesis of various pharmaceutical intermediates.
Condensation Reactions and Formation of Alpha,Beta-Unsaturated Ketones (e.g., Chalcone (B49325) Formation)
This compound can undergo condensation reactions, most notably the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, commonly known as chalcones. chemrevlett.commdpi.com This reaction typically involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. chemrevlett.commdpi.com For example, the reaction of 2-acetylthiophene (B1664040) with various benzaldehydes in the presence of a base like potassium hydroxide (B78521) yields thiophene-containing chalcone analogues. lew.roresearchgate.netresearchgate.net These chalcones are valuable precursors for the synthesis of various heterocyclic compounds, including pyrazolines. lew.ro
The general structure of a chalcone consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. chemrevlett.com The synthesis of these compounds can be achieved through various methods, including conventional base-catalyzed reactions, microwave irradiation, and grinding techniques. chemrevlett.comnih.gov
Table 1: Examples of Chalcones Synthesized from Thiophene (B33073) Derivatives
| Chalcone Product | Starting Aldehyde | Catalyst/Conditions | Reference |
| (2E)-3-(4-Chlorophenyl)-1-(2-thienyl)prop-2-en-1-one | 4-Chlorobenzaldehyde | Base-catalyzed | nahrainuniv.edu.iqkau.edu.sa |
| (2E)-3-(4-Bromophenyl)-1-(2-thienyl)prop-2-en-1-one | 4-Bromobenzaldehyde | Base-catalyzed | kau.edu.sa |
| (2E)-3-(4-Methoxyphenyl)-1-(2-thienyl)prop-2-en-1-one | 4-Methoxybenzaldehyde | Base-catalyzed | kau.edu.sa |
| 1-Ferrocenyl-3-(2-thienyl)-2-propen-1-one | 2-Thiophenecarbaldehyde | Condensation | ntu.edu.tw |
Oxidative Transformations
The ketone functionality and the thiophene ring can undergo oxidation. While specific oxidative transformations of this compound are not extensively detailed in the provided results, analogous compounds like 3-chloro-1-(thiophen-2-yl)propan-1-one (B1588382) can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide. smolecule.com
Reductive Methodologies and Chiral Reduction Approaches
The reduction of the ketone in this compound and its derivatives is a well-explored area, particularly for the synthesis of chiral alcohols which are key pharmaceutical intermediates. google.compsu.edu Various reductive methodologies have been employed:
Sodium Borohydride Reduction: A common method for reducing the ketone to an alcohol. google.com
Catalytic Hydrogenation: The double bond of chalcone analogues can be selectively reduced using catalytic hydrogenation over palladium on carbon (Pd/C), yielding dihydrochalcones. lew.roresearchgate.net
Asymmetric Reduction: Chiral reductions are crucial for producing enantiomerically pure alcohols. Methods include:
Chirally-modified LAH reduction: Used for the reduction of related compounds like 3-(dimethylamino)-1-(2-thienyl)-1-propanone. psu.edu
Oxazaborolidine catalysts: Borane reduction catalyzed by chiral oxazaborolidines has been used for the asymmetric reduction of 3-chloro-1-(2-thienyl)-1-propanone. google.compsu.eduu-tokyo.ac.jp
Biocatalytic Reduction: Enzymes and whole-cell systems, such as those from Candida tropicalis, have been used for the asymmetric reduction of related ketones to produce chiral alcohols with high enantiomeric excess. researchgate.net
Table 2: Chiral Reduction of Ketones
| Substrate | Reducing Agent/Catalyst | Product | Enantiomeric Excess (ee) | Reference |
| 3-Chloro-1-(2-thienyl)-1-propanone | Borane/(R)-3,3-diphenyl-1-methyltetrahydro-3H-pyrrolo[1,2-c] chemrevlett.comCurrent time information in Bangalore, IN.wikipedia.orgoxazaborole | (S)-3-Chloro-1-(2-thienyl)-1-propanol | Not specified | google.com |
| 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | LAH/lcb | (S)-(-)-N,N-Dimethyl-3-(2-thienyl)-3-hydroxy-propanamine | 86% | google.com |
| 3-N-Methylamino-1-(2-thienyl)-1-propanone | Candida tropicalis 104 cells | (S)-(-)-3-N-Methylamino-1-(2-thienyl)-1-propanol | >99.0% | researchgate.net |
Reactivity of the Thiophene Ring System
The thiophene ring is an aromatic heterocycle and, as such, undergoes electrophilic aromatic substitution reactions. Its reactivity is influenced by the substituents attached to it.
Electrophilic Aromatic Substitution Patterns on the Thiophene Moiety
The thiophene ring is generally more reactive towards electrophiles than benzene. uobasrah.edu.iq Electrophilic substitution on thiophene typically occurs at the C2 and C5 positions, which are more reactive than the C3 and C4 positions. When the C2 position is substituted, as in this compound, further electrophilic substitution is directed to the available positions on the ring.
The acyl group at the 2-position is deactivating, making the thiophene ring less reactive towards electrophilic substitution. However, the phenyl group at the 5-position is an activating group. The interplay of these electronic effects will determine the regioselectivity of further substitution reactions. Generally, electrophilic attack is favored at the position that leads to the most stable carbocation intermediate. In the case of 2-acylthiophenes, substitution often occurs at the 4-position. However, a catalyst-free, site-selective electrophilic aromatic substitution on the C3 atom of an unprotected 5-phenylthiophen-2-amine (B182472) moiety has been reported, indicating that the reaction conditions can significantly influence the outcome. mdpi.com
Common electrophilic aromatic substitution reactions include: minia.edu.egmnstate.edu
Halogenation: Thiophene reacts readily with halogens. uobasrah.edu.iq
Nitration: The addition of a nitro group (—NO2) to the aromatic ring. minia.edu.eg
Sulfonation: The introduction of a sulfonic acid group (—SO3H).
Friedel-Crafts Acylation and Alkylation: The introduction of acyl (—COR) and alkyl (—R) groups, respectively.
The high reactivity of thiophene towards sulfonation is a notable characteristic. wikipedia.org
Directed Ortho-Metalation Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. umich.eduwikipedia.orgresearchgate.net In the case of this compound, the carbonyl group of the propanone moiety can act as a directed metalation group (DMG). DMGs guide the deprotonation to a specific adjacent position by coordinating with an organolithium reagent. wikipedia.orgorganic-chemistry.orgbaranlab.org
The mechanism, often described as a Complex-Induced Proximity Effect (CIPE), involves the initial coordination of a Lewis acidic alkyllithium base (like n-butyllithium) to the Lewis basic heteroatom of the DMG—in this case, the carbonyl oxygen. wikipedia.orgbaranlab.orgnih.gov This brings the base into close proximity with the ortho protons, facilitating the removal of a proton from the nearest ring position. For this compound, this process selectively activates the C3 position of the thiophene ring, which is ortho to the propanone substituent. This is because the C-H bonds at the α-positions (adjacent to the sulfur atom) of thiophene are generally the most acidic and prone to lithiation. scispace.comuwindsor.ca
Once the ortho-lithiated intermediate is formed, it can be reacted with a wide array of electrophiles to introduce new functional groups at the C3 position. This strategy offers a significant advantage over classical electrophilic substitution, which might yield mixtures of isomers. umich.edu The choice of base and reaction conditions is crucial; strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to prevent nucleophilic attack on the carbonyl group. uwindsor.caharvard.edu
Table 1: Potential C3-Functionalization of this compound via DoM
| Electrophile | Introduced Functional Group | Resulting Compound Structure |
| D2O | Deuterium (-D) | 1-(3-Deuterio-5-phenyl-2-thienyl)-1-propanone |
| I2 | Iodine (-I) | 1-(3-Iodo-5-phenyl-2-thienyl)-1-propanone |
| (CH3)2SO4 | Methyl (-CH3) | 1-(3-Methyl-5-phenyl-2-thienyl)-1-propanone |
| CO2, then H+ | Carboxylic Acid (-COOH) | 3-(Propanoyl)-5-phenylthiophene-2-carboxylic acid |
| DMF | Aldehyde (-CHO) | 3-(Propanoyl)-5-phenylthiophene-2-carbaldehyde |
| (CH3)3SiCl | Trimethylsilyl (-Si(CH3)3) | 1-(3-(Trimethylsilyl)-5-phenyl-2-thienyl)-1-propanone |
Palladium-Catalyzed Coupling Reactions on the Thiophene Ring
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comuwindsor.ca For this compound, these reactions typically require prior halogenation of the thiophene ring, often at the C3 or C4 positions. A 3-halo derivative, accessible via DoM followed by halogenation, serves as a key substrate for these transformations.
The Suzuki-Miyaura coupling is a widely used method for creating C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgrsc.orgmdpi.com This reaction is valued for its mild conditions and tolerance of various functional groups. uwindsor.ca For instance, coupling a 3-bromo-1-(5-phenyl-2-thienyl)-1-propanone with an arylboronic acid would yield a 1-(3,5-diphenyl-2-thienyl)-1-propanone derivative. The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands is critical for achieving high yields. mdpi.comrsc.orgnih.gov
The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgcdnsciencepub.com This reaction would allow for the introduction of alkenyl substituents onto the thiophene ring. For example, reacting a 3-iodo-1-(5-phenyl-2-thienyl)-1-propanone with an alkene like ethyl acrylate (B77674) could introduce a vinyl group at the C3 position. mdpi.com
These coupling reactions significantly expand the molecular complexity achievable from the parent ketone, enabling the synthesis of a diverse library of poly-substituted thiophene derivatives. nih.govrsc.org
Table 2: Examples of Palladium-Catalyzed Reactions on a Halogenated Thiophene Ring
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki Coupling rsc.orgnih.gov | 1-(3-Bromo-5-phenyl-2-thienyl)-1-propanone | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(3,5-Diphenyl-2-thienyl)-1-propanone |
| Heck Reaction organic-chemistry.orgresearchgate.net | 1-(3-Iodo-5-phenyl-2-thienyl)-1-propanone | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 1-(5-Phenyl-3-styryl-2-thienyl)-1-propanone |
| Stille Coupling rsc.org | 1-(3-Bromo-5-phenyl-2-thienyl)-1-propanone | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-(5-Phenyl-3-vinyl-2-thienyl)-1-propanone |
| Sonogashira Coupling | 1-(3-Iodo-5-phenyl-2-thienyl)-1-propanone | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(5-Phenyl-3-(phenylethynyl)-2-thienyl)-1-propanone |
Reactivity of the Phenyl Ring System
Electrophilic Aromatic Substitution on the Phenyl Moiety
The phenyl ring of this compound is also susceptible to chemical modification, primarily through electrophilic aromatic substitution. The substituent already present on the phenyl ring—the 5-(1-propanoyl)-2-thienyl group—directs the position of incoming electrophiles. The thiophene ring is generally considered an electron-donating group, thus activating the attached phenyl ring for electrophilic attack and directing incoming electrophiles to the ortho and para positions.
Studies on the nitration of 2-phenylthiophene (B1362552) have shown that substitution occurs on both the thiophene and phenyl rings. electronicsandbooks.comsciforum.net When substitution happens on the phenyl ring, a mixture of ortho- and para-nitro isomers is typically formed. electronicsandbooks.com This indicates that the 2-thienyl group acts as an ortho, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound would be expected to yield 1-(5-(2- or 4-substituted-phenyl)-2-thienyl)-1-propanone derivatives.
For example, nitration with nitric acid in acetic anhydride (B1165640) can lead to the formation of 1-(5-(4-nitrophenyl)-2-thienyl)-1-propanone and 1-(5-(2-nitrophenyl)-2-thienyl)-1-propanone. sciforum.net The precise ratio of isomers would depend on the specific reaction conditions and the steric hindrance imposed by the propanone group. electronicsandbooks.com
Functionalization via Aryl Halide or Triflate Derivatives
The functionalized phenyl derivatives obtained from electrophilic substitution can serve as precursors for further transformations. Aryl halides, for instance, are versatile handles for palladium-catalyzed cross-coupling reactions, as described for the thiophene ring.
Alternatively, a hydroxyl group can be introduced onto the phenyl ring (e.g., via nitration, reduction to an amine, diazotization, and hydrolysis) and then converted into a triflate (-OTf) group. Aryl triflates are excellent leaving groups in cross-coupling reactions. researchgate.net The synthesis of aryl triflates is often achieved by reacting a phenol (B47542) with triflic anhydride (Tf₂O), sometimes under aqueous biphasic conditions to simplify purification. organic-chemistry.org A recently developed mild method uses 1-methyl-3-((trifluoromethyl)sulfonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, which allows for triflation at room temperature. nih.gov
Once a derivative like 1-(5-(4-triflyloxyphenyl)-2-thienyl)-1-propanone is synthesized, the triflate group can be displaced through various palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination) to introduce a wide range of substituents onto the phenyl ring, further diversifying the molecular architecture. researchgate.netresearchgate.net
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes.
Directed Ortho-Metalation (DoM): The accepted mechanism involves the formation of a pre-coordination complex between the organolithium reagent and the directing group (the carbonyl oxygen). wikipedia.orgnih.gov This complexation increases the kinetic acidity of the nearby C3-H on the thiophene ring, facilitating its deprotonation by the base in a process known as the Complex-Induced Proximity Effect (CIPE). baranlab.orgnih.gov The resulting ortho-lithiated species is stabilized by the intramolecular coordination before it is quenched by an electrophile. ias.ac.in
Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for reactions like Suzuki-Miyaura coupling begins with the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halide or triflate) of the functionalized thiophene or phenyl ring, forming a palladium(II) intermediate. uwindsor.carsc.org This is followed by transmetalation , where a group from the coupling partner (e.g., the aryl group from the organoboron reagent) is transferred to the palladium center. nih.gov The final step is reductive elimination , where a new C-C bond is formed, the desired product is released, and the palladium(0) catalyst is regenerated to re-enter the cycle. rsc.orgrsc.org
Heck Reaction: The mechanism of the Heck reaction also starts with the oxidative addition of the Pd(0) catalyst to the aryl halide. organic-chemistry.org The resulting arylpalladium(II) complex then coordinates with the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond. Finally, a syn-β-hydride elimination occurs, forming the new C=C bond in the product and a hydridopalladium complex. The base present in the reaction mixture then regenerates the Pd(0) catalyst. cdnsciencepub.comacs.org
Derivatization and Functionalization Strategies
Incorporation into Heterocyclic Systems
The carbonyl moiety of 1-(5-phenyl-2-thienyl)-1-propanone is a key functional group for the synthesis of various heterocyclic compounds. Through cyclocondensation reactions with appropriate binucleophilic reagents, the core structure can be integrated into new ring systems containing nitrogen and sulfur atoms.
Pyrazolyl and Thiazolyl Derivatives
Pyrazoles and thiazoles are important classes of heterocyclic compounds frequently found in pharmacologically active molecules. The synthesis of derivatives containing these rings from this compound can be achieved through well-established synthetic routes.
Pyrazolyl Derivatives: A common pathway to pyrazole (B372694) synthesis involves the reaction of an α,β-unsaturated ketone (chalcone) with hydrazine (B178648) derivatives. bibliomed.org First, this compound can be converted into a chalcone (B49325) intermediate. This intermediate then undergoes a cyclocondensation reaction with hydrazine or its substituted variants to yield the corresponding pyrazoline, which can be subsequently oxidized to the aromatic pyrazole. bibliomed.org This method allows for the introduction of diverse substituents on the pyrazole ring, depending on the choice of hydrazine reagent. chim.it
Thiazolyl Derivatives: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming the thiazole ring. jpionline.org This approach would first require the α-halogenation of this compound to form an α-haloketone. The subsequent reaction of this intermediate with a thioamide, such as thiourea, yields the 2-aminothiazole (B372263) derivative. jpionline.orgresearchgate.net Variations of this method can produce a wide array of substituted thiazoles. mdpi.comnih.govmedcraveonline.com
Other Nitrogen or Sulfur-Containing Heterocycles
Beyond pyrazoles and thiazoles, the this compound scaffold can be used to synthesize other significant heterocyclic systems. ijarst.in The reactivity of the ketone or its derivatives, such as chalcones, opens pathways to various nitrogen and sulfur-containing rings. openmedicinalchemistryjournal.comnih.gov
For instance, chalcone derivatives can react with reagents like amidines or guanidine (B92328) to form pyrimidine (B1678525) rings. Reaction with o-phenylenediamine (B120857) can lead to the formation of 1,5-benzodiazepine derivatives. Similarly, reaction with 2-aminothiophenol (B119425) can yield 1,5-benzothiazepine (B1259763) structures. These synthetic routes highlight the role of this compound as a versatile precursor for a broad spectrum of heterocyclic compounds. rsc.orgmdpi.com
Formation of Extended Conjugated Systems
The creation of extended π-conjugated systems is of significant interest for the development of organic materials with specific electronic and optical properties. This compound serves as an excellent starting point for synthesizing such molecules due to its inherent aromatic structure.
Chalcone Derivatives and Related Unsaturated Structures
Chalcones, or 1,3-diaryl-2-propen-1-ones, are prime examples of extended conjugated systems and are synthesized via the Claisen-Schmidt condensation. jchemrev.comwikipedia.org This reaction involves the base- or acid-catalyzed condensation of an aryl ketone with an aromatic aldehyde. chemistry-online.comscribd.com
In this context, this compound can react with various substituted aromatic aldehydes to produce a library of chalcone derivatives. nih.gov The resulting α,β-unsaturated carbonyl system effectively extends the π-conjugation across the molecule, influencing its electronic properties. nih.govchemrevlett.comtaylorandfrancis.com The choice of aldehyde allows for fine-tuning of these properties.
Below is a table of potential chalcone derivatives synthesized from this compound and various aromatic aldehydes.
| Aromatic Aldehyde | Resulting Chalcone Derivative | Potential Property Modification |
|---|---|---|
| Benzaldehyde | 1-(5-Phenyl-2-thienyl)-3-phenyl-2-propen-1-one | Baseline extended conjugation |
| 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-1-(5-phenyl-2-thienyl)-2-propen-1-one | Enhanced electron-donating character |
| 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)-1-(5-phenyl-2-thienyl)-2-propen-1-one | Enhanced electron-withdrawing character |
| 4-(Dimethylamino)benzaldehyde | 3-[4-(Dimethylamino)phenyl]-1-(5-phenyl-2-thienyl)-2-propen-1-one | Strong electron-donating group, potential for charge-transfer properties |
| 2-Naphthaldehyde | 3-(2-Naphthyl)-1-(5-phenyl-2-thienyl)-2-propen-1-one | Increased π-system size |
Oligomeric and Polymeric Architectures
The development of oligomers and polymers containing the this compound moiety is a promising strategy for creating novel functional materials. While specific examples are not widely documented, general polymerization strategies can be applied. For instance, functionalized derivatives of the parent compound could be prepared to act as monomers.
One approach involves creating bifunctional monomers that can undergo step-growth polymerization. Alternatively, the phenyl or thienyl rings could be functionalized with polymerizable groups, such as vinyl or ethynyl (B1212043) moieties, allowing for chain-growth polymerization. The resulting polymers would incorporate the unique electronic and structural features of the this compound unit, potentially leading to materials with applications in organic electronics or sensor technology. google.com
Stereoselective Derivatization Approaches
Introducing chirality into the this compound structure is a key step toward the synthesis of enantiomerically pure compounds, which is particularly important in the development of pharmaceuticals. Stereoselective reactions can target the carbonyl group or derivatives thereof.
Common strategies include the asymmetric reduction of the ketone to a chiral alcohol using chiral catalysts or reagents. Another important approach involves the stereoselective derivatization of the α-carbon. Furthermore, the chalcone derivatives obtained from this compound are excellent substrates for asymmetric reactions. For example, asymmetric Michael additions to the α,β-unsaturated system can establish new stereocenters with high enantioselectivity. rwth-aachen.de Organocatalysis and metal-catalyzed reactions are powerful tools for achieving these transformations, providing access to a wide range of chiral molecules derived from the parent ketone.
C-H Functionalization of Aromatic and Aliphatic Sites
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis, allowing for the modification of molecular scaffolds without the need for pre-functionalized starting materials. For a molecule such as this compound, which possesses multiple C-H bonds across its aromatic and aliphatic regions, this approach offers a direct route to novel derivatives. Research into late-stage functionalization (LSF) has provided a variety of methods for the chemoselective transformation of complex molecules, which can be applied to this compound. wikipedia.org
Aromatic C-H Functionalization
The aromatic system of this compound consists of a phenyl ring and a thiophene (B33073) ring, both of which are amenable to C-H functionalization, particularly through transition metal-catalyzed cross-coupling reactions.
The thiophene moiety is generally more reactive towards C-H activation than the phenyl ring, especially at the α-positions (C2 and C5). In the case of this compound, the C5 position is already substituted with a phenyl group. The propanone group at the C2 position acts as an electron-withdrawing group, which tends to direct C-H functionalization to the C5 position. researchgate.net Since this position is occupied, functionalization would likely target the remaining C-H bonds on the thiophene ring or the phenyl ring.
Palladium-catalyzed direct arylation is a common method for the C-H functionalization of thiophenes. researchgate.netacs.org This reaction typically involves the coupling of a thiophene derivative with an aryl halide. For this compound, direct arylation could potentially occur at the C3 or C4 positions of the thiophene ring, or on the phenyl ring. The regioselectivity of such reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Below is a table summarizing typical conditions for the palladium-catalyzed direct arylation of thiophene derivatives, which could be adapted for this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Arylating Agent | Regioselectivity | Reference |
| Pd(OAc)₂ | None | KOAc | DMAc | Not Specified | Aryl Bromides | C5 | researchgate.net |
| PdCl₂ | None | K₂CO₃ | Choline Chloride/Glycerol | Not Specified | (Hetero)aromatic Bromides | Not Specified | acs.org |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | DMF | 120-130 | Aryl Bromides | C5 | mdpi.com |
This table is interactive. Users can sort and filter the data.
Aliphatic C-H Functionalization
The aliphatic propanone side chain of this compound offers additional sites for C-H functionalization. The ketone functionality can act as a directing group in transition metal-catalyzed C-H activation, facilitating functionalization at specific positions along the alkyl chain. rsc.org
The direct β-arylation of ketones has been achieved using palladium catalysis. rsc.orgrsc.org This transformation involves the dehydrogenation of the ketone to form an α,β-unsaturated intermediate, followed by a conjugate addition of an aryl group. rsc.orgrsc.org For this compound, this would correspond to functionalization at the Cβ position of the propanone chain.
Furthermore, γ-C(sp³)-H arylation of aliphatic ketones has also been demonstrated using palladium catalysis with the aid of transient directing groups. nih.gov This allows for functionalization at a position further removed from the carbonyl group. In the context of this compound, this would correspond to the terminal methyl group of the propanone chain.
The following table outlines representative conditions for the palladium-catalyzed C-H arylation of ketones, which could be applied to the aliphatic chain of this compound.
| Catalyst | Ligand | Additive/Medium | Arylating Agent | Site of Functionalization | Reference |
| Pd(OAc)₂ | bis-N-tosylsulfilimine | KTFA/TFA/1,4-dioxane/H₂O | Diaryliodonium Salts | β-position | rsc.orgrsc.org |
| Pd(II) | 2-pyridone | α-amino acid (transient directing group) | Aryl Iodides | γ-position | nih.gov |
This table is interactive. Users can sort and filter the data.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering precise information about the chemical environment of atomic nuclei.
High-resolution 1D NMR, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for confirming the molecular structure of 1-(5-Phenyl-2-thienyl)-1-propanone.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, 1-(2-Thienyl)-1-propanone, characteristic signals include a triplet for the methyl protons (CH₃), a quartet for the methylene (B1212753) protons (CH₂), and distinct signals for the protons on the thiophene (B33073) ring. chemicalbook.com In this compound, additional signals corresponding to the protons of the phenyl group would be observed, typically in the aromatic region of the spectrum.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound is expected to show distinct peaks for the carbonyl carbon, the carbons of the propanone side chain, and the carbons of the thiophene and phenyl rings. For instance, in a similar compound, 1-(2-thienyl)-1-propanone, the carbonyl carbon appears at a characteristic downfield shift. chemicalbook.com The presence of the phenyl group introduces additional aromatic carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl (CH₃) | Triplet | ~10-20 |
| Methylene (CH₂) | Quartet | ~30-40 |
| Thiophene Ring | Multiplets | ~125-150 |
| Phenyl Ring | Multiplets | ~125-140 |
| Carbonyl (C=O) | - | ~190-200 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms and elucidating the stereochemistry of complex molecules. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. For this compound, COSY would show correlations between the methyl and methylene protons of the propanone side chain, as well as between adjacent protons on the thiophene and phenyl rings. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is particularly useful for determining stereochemistry and conformational preferences.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands. A strong absorption peak in the range of 1650-1850 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration. researchgate.net Other expected bands include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and characteristic vibrations for the thiophene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show a strong band for the carbonyl group and other characteristic vibrations of the aromatic rings and the alkyl chain.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch | ~1680 | ~1680 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | ~3000-2850 | ~3000-2850 |
| C=C (Aromatic) Stretch | ~1600-1450 | ~1600-1450 |
| Thiophene Ring Vibrations | Various | Various |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 216.29 g/mol .
In the mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern provides clues about the structure. For ketones, a common fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.org For this compound, this could lead to the formation of characteristic fragment ions. The fragmentation of aromatic compounds often results in stable aromatic cations. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the phenyl and thienyl rings will influence the position and intensity of these bands. In a related compound, 1-aryl-3-phenethylamino-1-propanone hydrochloride, a λmax peak was observed at 244 nm. mdpi.com The extended conjugation in this compound would likely shift the absorption to longer wavelengths. The UV-vis spectrum of a similar chalcone (B49325) derivative indicates a semiconductor behavior with an optical band gap of 2.6 eV. researchgate.net
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Determination
Crystallographic Data Analysis and Molecular Conformation
The molecular conformation of this compound is determined by the spatial arrangement of its constituent phenyl and thienyl rings and the propanone side chain. Analysis of analogous structures provides significant insights into the expected bond lengths, bond angles, and dihedral angles.
The conformation of the propanone side chain is also of interest. In 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, the molecule is reported to be essentially planar, with a maximum deviation of 0.085 Å from the mean plane of all non-hydrogen atoms researchgate.net. This planarity is often stabilized by intramolecular interactions. For the related N-acylhydrazone derivative LASSBio-1835, a synperiplanar conformation at the amide function is observed, fixed by an intramolecular 1,5-N∙∙∙S σ-hole interaction nih.gov.
The table below presents a comparative analysis of crystallographic data from related compounds to infer the likely structural parameters of this compound.
| Parameter | 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone researchgate.net | 1-Phenyl-5-(2-thienyl)pyrazole Derivative researchgate.net | LASSBio-1835 (N-acylhydrazone derivative) nih.gov |
| Crystal System | Orthorhombic | - | Monoclinic |
| Space Group | Pna2₁ | - | - |
| a (Å) | 11.1559 (3) | - | 13.6197 (2) |
| b (Å) | 3.9258 (1) | - | 9.73633 (13) |
| c (Å) | 21.6293 (6) | - | 11.26776 (17) |
| β (°) | 90 | - | 90.4210 (10) |
| V (ų) | 947.27 (4) | - | 1494.13 (4) |
| Z | 4 | - | - |
| Dihedral Angle (Phenyl-Thienyl) | - | 35.7° / 37.4° | - |
Intermolecular Interactions and Crystal Packing
The way in which individual molecules of this compound are arranged in the solid state is dictated by a network of intermolecular interactions. These non-covalent forces are crucial in determining the stability and physical properties of the crystal.
A common and significant intermolecular interaction observed in related structures is hydrogen bonding. In the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, there is a distinct intermolecular hydrogen bond between the pyrrole (B145914) N-H group and the ketone carbonyl oxygen atom (N—H⋯O), with a distance of 2.889 Å researchgate.net. This interaction leads to the formation of ribbons parallel to the a-axis, which then form offset stacks along the b-axis researchgate.net. Similarly, in a 1-phenyl-5-(2-thienyl)pyrazole derivative, weak intermolecular C—H⋯O interactions are observed researchgate.net. It is highly probable that in the crystal lattice of this compound, C-H···O hydrogen bonds involving the aromatic C-H groups and the carbonyl oxygen of the propanone moiety play a significant role in the crystal packing.
The crystal packing of related thiophene derivatives can also be influenced by other weak interactions. The substitution on the phenyl ring can affect the packing. For instance, the presence of a bromo substituent in a related compound leads to a higher melting point compared to its chloro analog, which is attributed to increased molecular weight, polarizability, and enhanced van der Waals interactions due to the larger atomic radius of bromine .
The table below summarizes the types of intermolecular interactions observed in related compounds, which are likely to be present in the crystal structure of this compound.
| Compound | Intermolecular Interactions |
| 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone researchgate.net | N—H⋯O hydrogen bonds, offset π-π stacking |
| 1-Phenyl-5-(2-thienyl)pyrazole Derivative researchgate.net | C—H⋯O interactions, π–π stacking |
| LASSBio-1835 (N-acylhydrazone derivative) nih.gov | Intermolecular hydrogen bonds between methoxy (B1213986) oxygen and methyl hydrogens |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(5-Phenyl-2-thienyl)-1-propanone and related chalcones, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are instrumental in determining the optimized molecular geometry. researchgate.netresearchgate.netchristuniversity.in These calculations provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. wu.ac.th
The electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. christuniversity.in This information is crucial for understanding the molecule's reactivity and physical properties. For instance, in similar conjugated systems, DFT has been used to study the transmission of electronic effects of substituents across the molecular framework. researchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and electronic properties. acs.orgbhu.ac.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's kinetic stability and its ability to participate in electronic transitions. acs.orgiucr.org
For this compound and analogous compounds, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl and thienyl rings, while the LUMO is often centered on the electron-accepting propanone group. This distribution of frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO gap also provides insights into the charge transfer characteristics within the molecule, which is particularly relevant for applications in nonlinear optics. tandfonline.com Theoretical studies on related systems have shown that the HOMO-LUMO gap can be tuned by modifying substituents on the aromatic rings. researchgate.net
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and optical properties. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netyoutube.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.netutoronto.ca
For this compound, the MEP map would be expected to show negative potential around the oxygen atom of the carbonyl group and the sulfur atom of the thiophene (B33073) ring, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. This analysis helps in understanding intermolecular interactions and the reactive behavior of the molecule. bhu.ac.in
Predictive Spectroscopic Simulations (e.g., IR, Raman, NMR Chemical Shifts)
Computational methods can simulate various spectroscopic techniques, providing theoretical spectra that can be compared with experimental data to confirm the molecular structure and aid in spectral assignment.
IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.netjkps.or.kr For chalcone-like structures, the characteristic carbonyl (C=O) stretching vibration is a prominent feature. researchgate.net Simulated spectra for similar molecules have shown good agreement with experimental data, helping to assign specific vibrational modes to the observed spectral bands. mdpi.com
NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method. wu.ac.thorganicchemistrydata.org Theoretical calculations of 1H and 13C NMR chemical shifts for related compounds have been shown to correlate well with experimental values, aiding in the structural elucidation of complex molecules. researchgate.netdocbrown.inforesearchgate.net
| Spectroscopic Technique | Predicted Parameter | Computational Method |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP) |
| Raman Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP) |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | GIAO, DFT |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Molecules with extended π-conjugated systems and significant intramolecular charge transfer, like this compound, are candidates for materials with nonlinear optical (NLO) properties. nih.gov Theoretical calculations are crucial for predicting and understanding these properties. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods. tandfonline.comdtic.mil
For D-π-A (donor-π-acceptor) systems, theoretical studies have shown that modifying the donor, acceptor, or π-linker can significantly impact the NLO response. researchgate.netacs.org Computational evaluations of the dipole moment, polarizability (α), and hyperpolarizability (β) help in the design of new molecules with enhanced NLO properties for applications in photonics and optoelectronics. tandfonline.comresearchgate.net
Reaction Mechanism Pathway Exploration via Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org This allows for the determination of reaction barriers and the elucidation of the most favorable reaction pathways. researchgate.net For instance, in the synthesis of related heterocyclic compounds, computational studies can provide insights into the step-by-step mechanism of cyclization and other key transformations. researchgate.net
Conformational Analysis and Energy Minimization Studies
This compound can exist in different spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers between them. nih.govacs.org Computational methods, such as potential energy surface scans and geometry optimizations, are used to find the minimum energy conformations. wu.ac.thacs.org
Applications in Advanced Organic Synthesis and Materials Science
Materials Science Applications
Non-Linear Optical (NLO) Materials Development
The development of materials with non-linear optical (NLO) properties is a key area of research in materials science, with applications in optoelectronics, telecommunications, and optical computing. Organic molecules, particularly those with extensive π-conjugated systems, are promising candidates for NLO materials due to their large optical nonlinearities and the tunability of their molecular structure.
While direct experimental data on the NLO properties of 1-(5-Phenyl-2-thienyl)-1-propanone is not extensively documented in dedicated studies, its molecular architecture suggests significant potential. The structure incorporates key features known to give rise to NLO effects, primarily a donor-π-acceptor (D-π-A) framework. In this molecule, the phenyl group can act as an electron donor, the thiophene (B33073) ring serves as the π-conjugated bridge, and the propanone's carbonyl group functions as an electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon interaction with an intense light source, a fundamental requirement for second and third-order NLO activity.
The principles underlying this potential are well-established in related classes of compounds, such as chalcones, which also feature a carbonyl group within a π-conjugated system. analis.com.my Chalcone (B49325) derivatives that incorporate donor and acceptor groups on their phenyl rings are recognized for their excellent NLO properties, which arise from the delocalization of π-electrons across the molecule. analis.com.my The delocalization leads to high electron density mobility, making them ideal candidates for NLO materials. analis.com.my Theoretical studies using methods like Density Functional Theory (DFT) on similar conjugated systems have shown that a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to a higher NLO response. analis.com.mytandfonline.com
The coordination of organic linkers to metal nodes in metal-organic frameworks (MOFs) can also enhance photophysical behaviors by restricting the non-radiative decay mechanisms, such as the rotation of phenyl rings. rsc.org The structural rigidity of compounds like this compound is therefore a favorable characteristic for potential NLO applications. rsc.org
Table 1: Analysis of Structural Features of this compound for Potential NLO Activity
| Structural Component | Role in NLO Properties | Supporting Principle |
| Phenyl Group | Electron-donating group (Donor) | A donor group initiates the intramolecular charge transfer (ICT) process essential for NLO response. |
| Thiophene Ring | π-Conjugated Bridge (π-Linker) | Facilitates the efficient transfer of electron density from the donor to the acceptor, enhancing molecular polarizability. analis.com.my |
| Propanone Group (-CO-CH₂CH₃) | Electron-accepting group (Acceptor) | The carbonyl function acts as the terminus for the ICT, creating a strong molecular dipole. |
| Overall D-π-A Structure | Induces significant second and third-order optical nonlinearities. | Molecules with strong intramolecular charge transfer from an electron donor to an acceptor through a π-system exhibit large hyperpolarizability values. acs.orgfrontiersin.org |
Further research, including theoretical calculations and experimental measurements using techniques like the Z-scan method, would be necessary to quantify the NLO coefficients (e.g., second-order hyperpolarizability, β, and third-order hyperpolarizability, γ) of this compound and fully validate its potential for use in NLO devices. tandfonline.comfrontiersin.org
Intermediate in Fine Chemical Synthesis (excluding pharmaceutical end-products)
This compound serves as a valuable synthetic intermediate for the creation of more complex molecules, particularly in the field of fine chemicals. Its utility stems from the reactivity of the ketone functional group and the carbon atom alpha to it.
A key synthetic route to this compound itself involves the catalytic hydrogenation of the corresponding chalcone analogue, 1-(5-phenyl-2-thienyl)prop-2-en-1-one. This reaction proceeds chemoselectively over a Palladium-on-carbon (Pd/C) catalyst to reduce the carbon-carbon double bond of the enone system without affecting the carbonyl group or the aromatic rings. lew.ro
Once formed, this compound can be a precursor in various carbon-carbon and carbon-heteroatom bond-forming reactions. However, much of the documented synthetic utility focuses on the chalcone precursor. For instance, thiophene-containing chalcones are used as substrates in Michael additions. The thia-Michael addition of 4-chlorothiophenol (B41493) to a thiophene-containing chalcone yields 3-(4-chlorophenylmercapto)-1-(substituted aryl)-1-(2-thienyl)-1-propanones. lew.ro This demonstrates how the propanone scaffold, derived from the chalcone, is central to building more elaborate structures.
Furthermore, the chalcone precursors to our title compound undergo the Stetter reaction with aldehydes like thiophene-2-carboxaldehyde to afford 1,4-dicarbonyl compounds, such as 2-(substituted aryl)-1,4-bis(2-thienyl)-1,4-butadiones. lew.ro Another significant transformation is the Corey-Chaykovsky reaction, where reaction with dimethylsulfoxonium methylide converts the propenone into a cyclopropyl (B3062369) ketone, specifically 2-(substituted aryl)cycloprop-1-yl thiophen-2-yl ketones. lew.ro These reactions highlight the versatility of the α,β-unsaturated ketone system from which this compound is derived, showcasing a pathway to diverse fine chemicals.
Table 2: Synthetic Transformations Involving the 1-(Phenyl-2-thienyl)propanone Scaffold
| Reaction Type | Reactant(s) | Product(s) | Significance |
| Catalytic Hydrogenation lew.ro | 1-(5-Phenyl-2-thienyl)prop-2-en-1-one, H₂, Pd/C | This compound | Selective synthesis of the target propanone from its chalcone analogue. |
| Thia-Michael Addition lew.ro | 1-(5-Phenyl-2-thienyl)prop-2-en-1-one, 4-Chlorothiophenol | 3-(4-Chlorophenylmercapto)-1-(5-phenyl-2-thienyl)-1-propanone | Formation of a C-S bond, introducing a new functional group and building molecular complexity. |
| Stetter Reaction lew.ro | 1-(5-Phenyl-2-thienyl)prop-2-en-1-one, Thiophene-2-carboxaldehyde | 1,4-bis(2-Thienyl)-2-(5-phenyl-2-thienyl)-1,4-butanedione | Synthesis of 1,4-dicarbonyl compounds, which are versatile building blocks in organic synthesis. |
| Corey-Chaykovsky Reaction lew.ro | 1-(5-Phenyl-2-thienyl)prop-2-en-1-one, Dimethylsulfoxonium methylide | (2-(5-Phenyl-2-thienyl)cyclopropyl)(thiophen-2-yl)methanone | Formation of a cyclopropane (B1198618) ring, creating a strained ring system for further synthetic elaboration. |
| Note: The literature describes these reactions with "substituted aryl" groups. For this table, "5-phenyl-2-thienyl" is used as the specific example where applicable. |
These transformations underscore the role of the 1-(phenyl-2-thienyl)propanone structural motif as a key platform for accessing a variety of non-pharmaceutical fine chemicals, including complex ketones, sulfur-containing compounds, and strained ring systems.
Structure Reactivity and Structure Property Relationship Studies of Analogues
Comparative Analysis of Thienyl-Phenyl Ketone Isomers
For instance, the light-induced hydrogen abstraction from isobutanol by various thienyl phenyl ketones demonstrates that the isomeric arrangement affects the excited-state dynamics. acs.org The specific orientation of the rings impacts the efficiency of intersystem crossing and intramolecular charge transfer, which are key processes in photochemical reactions. acs.org
Furthermore, in the context of pyrazoline synthesis from chalcone (B49325) analogues, the isomeric form of the starting thienyl-containing chalcone influences the subsequent cyclization and the properties of the resulting heterocyclic product. upb.romdpi.com The spatial arrangement of the thienyl and phenyl groups can affect the stability of intermediates and the regioselectivity of reactions.
Impact of Substituent Effects on Reactivity and Electronic Properties
The introduction of substituents onto the phenyl or thienyl rings of 1-(5-phenyl-2-thienyl)-1-propanone analogues can dramatically alter their reactivity and electronic characteristics. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density distribution within the molecule, thereby affecting its susceptibility to nucleophilic or electrophilic attack.
Studies on phenyl ketone triplets have shown that substituents significantly influence their hydrogen abstraction capabilities. acs.org For example, electron-withdrawing groups can enhance the photoreactivity of the ketone. In a series of phenyl thienyl thioether-based oxime esters, substituents on the phenyl ring were found to affect the absorption properties and the quantum yields of photo-induced free radical generation. researchgate.net
The electronic effects of substituents also play a crucial role in the properties of related heterocyclic systems. In the case of diketopyrrolopyrrole (DPP) derivatives functionalized with thienyl moieties, the strength of terminal electron-acceptor groups modulates the electronic properties and charge-transport characteristics of the resulting materials. nih.gov Similarly, in the study of 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones and their thione analogues, the substituent-induced chemical shifts in NMR spectra showed a correlation with Hammett substituent constants, indicating a clear electronic influence. science.gov
Investigation of Ring System Modifications (e.g., Furan (B31954), Pyrrole (B145914), Benzene instead of Thiophene (B33073)/Phenyl)
The synthesis of various heterocyclic compounds from α,β-unsaturated ketone precursors demonstrates the versatility of using different aromatic and heteroaromatic starting materials. ekb.egmdpi.com For instance, the synthesis of thieno[2,3-b]pyridine (B153569) derivatives can be achieved from precursors containing either thienyl or furyl groups. ekb.eg The choice of the heterocyclic ring influences the reaction conditions and the properties of the final product.
Furthermore, studies on the reduction of furan and its analogues show that the nature of the heterocyclic ring and its substituents dictates the reaction outcome, leading to either saturated heterocycles or ring-opened products. researchgate.net The synthesis of hetaryl glyoxylates also highlights the differences in reactivity between pyrrole, furan, and thiophene derivatives during acylation reactions. chim.it
Influence of Alkyl Chain Variations on Chemical Behavior
Modifications to the propyl chain of this compound can influence its chemical behavior primarily through steric and electronic effects.
Chain Length and Branching: Increasing the length or branching of the alkyl chain can introduce steric hindrance around the ketone carbonyl group. This can affect the accessibility of the carbonyl carbon to nucleophiles. For example, a bulkier alkyl group might slow down the rate of nucleophilic addition reactions. The length of the alkyl chain can also impact the hydrophobic character of the molecule.
In a study of symmetric 4-alkylphenyl derivatives of benzothieno[3,2-b]benzothiophene, increasing the alkyl chain length was found to influence thermal stability, absorption spectra, and charge-carrier mobility. rsc.org Similarly, the properties of conjugated polymers used in organic photovoltaics are significantly affected by the length and branching of alkyl side chains, which influence aggregation and solubility. mdpi.com
Introduction of Functional Groups: Introducing functional groups onto the alkyl chain can lead to new reactive sites. For example, creating an α,β-unsaturated system by removing hydrogen atoms from the α and β carbons of the propanone chain results in a chalcone-like structure. These α,β-unsaturated ketones are highly reactive intermediates. mdpi.comacs.org
Analogues with Modified Ketone Functional Groups (e.g., α,β-unsaturated derivatives)
Modification of the ketone functional group in this compound, particularly to form α,β-unsaturated derivatives (chalcones), opens up a vast area of chemical reactivity and leads to compounds with diverse properties. acs.org Chalcones, characterized by a reactive α,β-unsaturated carbonyl system, are key precursors in the synthesis of numerous heterocyclic compounds. nih.govjocpr.com
The synthesis of thienyl chalcones can be achieved through Claisen-Schmidt condensation of a thienyl ketone with an aromatic aldehyde. nih.govacs.org These chalcones can then undergo a variety of reactions, including Michael additions and cyclizations, to form complex heterocyclic systems like pyrazoles and pyridines. upb.roresearchgate.net
The presence of the α,β-unsaturated ketone moiety significantly influences the electronic properties of the molecule, creating a conjugated system that can participate in various cycloaddition and condensation reactions. ekb.eg For instance, the reaction of α,β-unsaturated ketones with different reagents can lead to the formation of nicotinonitriles, dihydropyridines, and fused thieno[2,3-b]pyridines. mdpi.com
Future Research Directions and Emerging Methodologies
Sustainable Synthetic Routes and Green Chemistry Principles
The chemical industry's increasing focus on sustainability is driving the development of "green" synthetic methods for heterocyclic compounds. mdpi.compjoes.com Future research on the synthesis of 1-(5-Phenyl-2-thienyl)-1-propanone will likely prioritize the adoption of green chemistry principles to minimize environmental impact. This involves using environmentally benign solvents, reducing waste, and employing energy-efficient processes. mdpi.comnih.gov
Key research avenues include:
Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Future methods will likely explore the use of safer alternatives such as water, ethanol (B145695), ionic liquids, or deep eutectic solvents. mdpi.com For instance, syntheses of various thiophene (B33073) derivatives have been successfully carried out in ethanol or under solvent-free conditions, significantly reducing the environmental footprint. nih.govresearchgate.net
Catalysis with Benign Materials: Research is moving towards replacing hazardous reagents with efficient and recyclable catalysts. The use of zinc oxide (ZnO) nanorods has been shown to be effective for the green synthesis of other thiophene derivatives and represents a promising approach. researchgate.net Similarly, copper-mediated reactions in ethanol have proven effective for creating substituted thiophenes under mild conditions. nih.gov
Multicomponent Reactions (MCRs): Designing syntheses as one-pot, multicomponent reactions is a core principle of green chemistry. These reactions improve efficiency by combining several steps, reducing the need for intermediate purification and minimizing solvent waste. The Gewald reaction, a classic MCR for synthesizing substituted thiophenes, can be adapted with greener catalysts and conditions. mdpi.comresearchgate.net
Life Cycle Assessment (LCA): A comprehensive evaluation of the environmental impact of a synthetic route, from starting materials to final product, will become increasingly important. LCA studies can identify specific steps in a synthesis that have a negative environmental or health impact, allowing chemists to optimize processes for greater sustainability. mdpi.com
| Green Chemistry Principle | Application to this compound Synthesis |
| Waste Prevention | Designing one-pot or multicomponent reactions to reduce intermediate waste. |
| Atom Economy | Utilizing catalytic reactions like Suzuki or Stille coupling for the phenyl-thiophene bond to maximize incorporation of starting materials into the final product. |
| Less Hazardous Synthesis | Replacing toxic solvents with water, ethanol, or ionic liquids. mdpi.com |
| Safer Chemicals & Catalysts | Using non-toxic, readily available catalysts like ZnO nanorods or copper salts instead of hazardous reagents. nih.govresearchgate.net |
| Energy Efficiency | Developing reactions that proceed at room temperature or with microwave or ultrasonic irradiation to reduce energy consumption. mdpi.com |
Catalytic Transformations and Enantioselective Synthesis
The propanone moiety of this compound contains a carbonyl group that is a prime target for various catalytic transformations. A significant future direction is the development of enantioselective methods to produce chiral derivatives, which are highly valuable in medicinal chemistry and materials science.
Asymmetric Reduction: The catalytic asymmetric reduction of the ketone to a chiral alcohol is a fundamental transformation. This would yield enantiomerically pure (R)- or (S)-1-(5-phenyl-2-thienyl)-1-propanol, key chiral building blocks.
Enantioselective Addition Reactions: The development of methods for the enantioselective addition of nucleophiles to the ketone is a promising area. Rhodium-catalyzed 1,4-addition of arylboronic acids to related enone systems has been successful in creating chiral seven-membered rings with high enantioselectivity. rsc.org Similar strategies could be adapted for this compound.
Synthesis of Chiral α-Amino Ketones: Palladium-catalyzed asymmetric arylation of α-keto imines has emerged as an efficient method for producing chiral α-amino ketones. nih.gov Applying this methodology could lead to novel, enantiomerically enriched amino derivatives of this compound, which are valuable motifs in pharmaceuticals. nih.gov
Organocatalysis: The use of small, metal-free organic molecules as catalysts offers a powerful alternative to metal-based catalysts. Organocatalytic approaches have been successfully used for the asymmetric synthesis of various chiral ketones and their derivatives, presenting a viable and often more sustainable route for producing enantiopure versions of this compound. researchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
To enhance the efficiency, safety, and scalability of synthesis, future research will likely focus on integrating the production of this compound into continuous flow chemistry and automated synthesis platforms.
Flow chemistry offers several advantages over traditional batch processing, including precise control over reaction parameters like temperature, pressure, and reaction time. This leads to higher yields, improved safety, and easier scalability. Many of the cross-coupling reactions used to form the phenyl-thiophene bond, such as Suzuki and Stille couplings, are well-suited for adaptation to flow reactors. nih.gov
Automated platforms can further accelerate the discovery and optimization of new derivatives by rapidly screening different reaction conditions, starting materials, and catalysts. This high-throughput approach can quickly generate libraries of related compounds for testing in materials science or biological screening.
Exploration of Novel Materials Applications
Thiophene-based compounds are cornerstones of modern materials science, particularly in organic electronics. researchgate.netacs.org The structure of this compound, which combines a conjugated bithienyl-like system with functionalizable ketone and phenyl groups, makes it an attractive building block for novel organic materials. thieme-connect.com
Future research will likely explore its use in:
Organic Semiconductors: The phenyl-thiophene core is an excellent scaffold for constructing larger conjugated systems used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The propanone and phenyl groups can be used as handles for further chemical modification to fine-tune the electronic properties, solubility, and solid-state packing of the resulting polymers or oligomers. thieme-connect.com
Organic Photovoltaics (OPVs): Thiophene derivatives are widely used as donor materials in OPV cells. acs.org By modifying the structure of this compound, it could be developed into a component of new, efficient materials for solar energy conversion.
Sensors and Bioimaging: The optical properties of thiophene-based molecules can be exploited for chemical sensors or as fluorescent probes in biological imaging. nih.govresearchgate.net The ketone functionality offers a convenient point for attaching biomolecules or other signaling units.
| Potential Application | Role of this compound | Key Properties to Optimize |
| Organic Field-Effect Transistors (OFETs) | Monomer or building block for semiconducting polymers. researchgate.net | Charge carrier mobility, solid-state packing, solubility. |
| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers. researchgate.net | Photoluminescence quantum yield, color tuning, thermal stability. |
| Organic Photovoltaics (OPVs) | Building block for donor or acceptor materials. acs.org | Light absorption spectrum, energy levels (HOMO/LUMO), morphology. |
| Chemical & Biosensors | Core structure for a chemosensor or fluorescent probe. mdpi.com | Selectivity, sensitivity, photostability. |
Advanced Characterization Techniques Beyond Standard Methods
While standard techniques like NMR, IR, and mass spectrometry are essential for confirming the structure of newly synthesized compounds nih.gov, the development of this compound for materials applications will require a suite of more advanced characterization methods. princeton.edu These techniques are crucial for establishing the structure-property relationships that govern the performance of the material.
Future research will increasingly rely on:
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions such as π-π stacking, which are critical for charge transport in organic semiconductors. researchgate.net
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule, which allows for the calculation of its HOMO and LUMO energy levels. These parameters are essential for designing effective organic electronic devices.
Spectroelectrochemistry: This method combines spectroscopy and electrochemistry to study the optical properties (e.g., absorption spectrum) of a molecule in different oxidation states, which is important for understanding electrochromic materials.
Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are used to visualize the morphology and molecular arrangement of thin films of the material on a substrate. The performance of an OFET, for example, is highly dependent on the thin-film microstructure.
Transient Absorption Spectroscopy: This ultrafast spectroscopic technique allows researchers to study the dynamics of excited states, providing insight into processes like charge separation and recombination, which are fundamental to the operation of solar cells and photodetectors.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for 1-(5-Phenyl-2-thienyl)-1-propanone, and what are critical optimization parameters?
- Answer: The compound can be synthesized via aldol condensation, a method used for analogous ketones. For example, similar chalcone derivatives are prepared by reacting aromatic aldehydes with ketones in ethanol using catalytic acid/base conditions . Key parameters include solvent polarity (ethanol vs. methanol), temperature (40–80°C), and catalyst selection (e.g., NaOH vs. HCl). Yield optimization requires monitoring reaction time and intermediate purification via recrystallization.
Q. How can researchers verify the purity and structural identity of this compound?
- Answer: Gas chromatography (GC) with polar (e.g., PEG-20M) or non-polar (e.g., DB-1) columns is critical. Retention indices (RI) vary: DB-1 columns yield RI ~1099 under He carrier gas (40°C initial, 2°C/min ramp), while PEG-20M columns show RI ~1686 . Complementary techniques like NMR (for aromatic proton confirmation) and mass spectrometry (exact mass: 154.0343 g/mol for related hydroxybenzoic derivatives ) are essential.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Answer: Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 10–30% ethyl acetate) is standard. For high-purity isolation, fractional distillation under reduced pressure (e.g., bp ~179.5°C for analogous 1-(2-furyl)-1-propanone ) or recrystallization in ethanol/water mixtures is recommended.
Advanced Research Questions
Q. How do reaction conditions influence isomer formation in this compound synthesis, and how can isomers be resolved?
- Answer: Steric and electronic factors during aldol condensation may lead to regioisomers. For example, varying pH and solvent polarity alter the enolate formation pathway, favoring specific isomers . Resolution requires chiral HPLC (e.g., using amylose-based columns) or diastereomeric salt formation with resolving agents like tartaric acid.
Q. What computational tools can predict the electronic properties of this compound for photochemical applications?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and excitation states. Studies on diarylethene derivatives show that thienyl groups enhance π-conjugation, affecting photochromic behavior . Software like Gaussian or ORCA can simulate UV-Vis spectra to guide experimental design.
Q. How can researchers address contradictions in gas chromatography retention indices for this compound across studies?
- Answer: Discrepancies arise from column type (polar vs. non-polar), temperature ramps, and carrier gas flow rates. For example, DB-1 (non-polar) and PEG-20M (polar) columns yield RIs of 1099 and 1686, respectively, under different conditions . Standardization using n-alkane RI markers and inter-laboratory calibration protocols is critical for reproducibility.
Q. What biological screening approaches are suitable for evaluating this compound’s bioactivity?
- Answer: In vitro assays against cancer cell lines (e.g., MTT assay on HeLa cells) and antimicrobial tests (e.g., agar diffusion for E. coli) are primary screens. Structural analogs like biphenylmethanones show antimicrobial activity, suggesting similar testing frameworks . Dose-response curves and SAR studies guide lead optimization.
Methodological Considerations
- Data Contradiction Analysis: Cross-validate analytical results using multiple techniques (e.g., GC-MS, NMR, XRD) to resolve conflicts arising from instrumental variability .
- Experimental Design: Use factorial design (e.g., DoE) to optimize synthesis parameters (catalyst concentration, solvent ratio) and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
